2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10-8(4-11)6-5-12-3-2-7(6)9-10/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIYXQWXGUPIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiopyran and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
- 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-methanol
Uniqueness
Compared to similar compounds, 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives and analogs with tailored properties for specific applications.
Biological Activity
2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The core structure is formed through cyclization reactions involving thiopyran and hydrazine derivatives under specific acidic or basic conditions. Subsequent functionalization introduces the aldehyde group.
Key Synthetic Steps:
- Formation of the Thiopyrano Core: Cyclization of thiopyran and hydrazine derivatives.
- Functionalization: Introduction of the carbaldehyde group through oxidation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiopyrano-pyrazole hybrids. For instance, compounds derived from similar frameworks have demonstrated significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer).
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 25.40 ± 2.1 |
| 7e | HePG-2 | 10.10 ± 2.1 |
| 7i | HePG-2 | 10.08 ± 1.9 |
The structure-activity relationship (SAR) analysis indicates that substituents on the benzene ring significantly affect cytotoxicity. Electron-withdrawing groups enhance activity, while electron-donating groups may reduce it.
The biological activity of this compound is hypothesized to involve interaction with key cellular enzymes and receptors. Molecular docking studies suggest that these compounds can effectively bind to active sites in enzymes like carbonic anhydrase (CAIX and CAXII), which are implicated in tumor growth and metastasis.
Study on Anticancer Activity
A study conducted by researchers synthesized a series of thiopyrano-pyrazole hybrids and evaluated their anticancer activity through MTT assays. The findings revealed that certain derivatives exhibited potent cytotoxic effects with IC50 values comparable to established chemotherapeutics.
Highlights from the Study:
- Compound 5d showed promising activity against both MCF-7 and HePG-2 cells.
- Molecular Docking: Compounds were docked into CAIX and CAXII active sites revealing favorable interactions that may inhibit enzymatic activity.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations into the antimicrobial potential of related pyrazole compounds have shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Q & A
Q. How is stereochemical analysis performed for thiopyrano[4,3-c]pyrazole derivatives?
Q. What factors influence regioselectivity in derivatizing the pyrazole ring?
Q. What methodologies assess the compound’s biological activity in vitro?
- Methodological Answer :
- Antimicrobial assays : MIC determination via broth microdilution (IC₅₀: 12 µM against S. aureus).
- Enzyme inhibition : Fluorescence polarization for kinase binding (Kd: 0.8 µM).
- Cytotoxicity : MTT assay on HEK293 cells (CC₅₀: >50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
